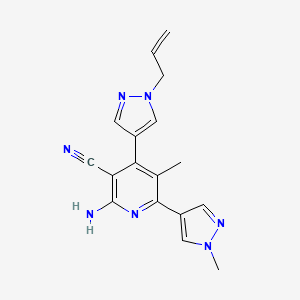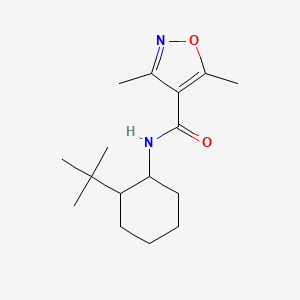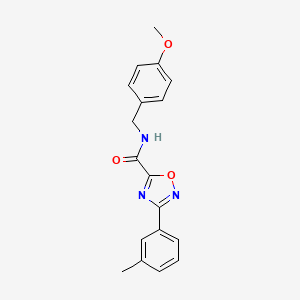![molecular formula C15H17ClN2O2S B5347295 N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride, also known as ABT-089, is a synthetic compound that belongs to the class of drugs called nicotinic acetylcholine receptor agonists. ABT-089 has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
作用機序
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound binds to the receptor and activates it, leading to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation enhances cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models and clinical trials. In addition, this compound has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function and memory. This compound has also been shown to have a favorable safety and tolerability profile in clinical trials.
実験室実験の利点と制限
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride has several advantages for lab experiments, including its selectivity for the α4β2 nicotinic acetylcholine receptor, its ability to enhance cognitive function and memory, and its favorable safety and tolerability profile. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride. One area of interest is the potential therapeutic applications of this compound in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for off-target effects.
合成法
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride is synthesized using a multi-step process that involves the reaction of 5-chloro-1-benzothiophene with formaldehyde, followed by reduction with sodium borohydride to produce 5-chloro-1-benzothien-3-ylmethanol. The resulting compound is then reacted with 2-(3-morpholinyl)acetyl chloride to produce this compound.
科学的研究の応用
N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, ADHD, and schizophrenia. In preclinical studies, this compound has been shown to enhance cognitive function and memory in animal models. Clinical trials have also shown promising results in improving cognitive function in patients with Alzheimer's disease and ADHD.
特性
IUPAC Name |
N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-morpholin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c16-11-1-2-14-13(5-11)10(9-21-14)7-18-15(19)6-12-8-20-4-3-17-12/h1-2,5,9,12,17H,3-4,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVGNHVHZBZEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCC2=CSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5347217.png)
![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)



![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)